An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yl)benzo[d]isoxazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yl)benzo[d]isoxazole
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the pharmacologically significant scaffold, 3-(Piperidin-4-yl)benzo[d]isoxazole. This molecule is a key structural motif found in a variety of bioactive compounds, and understanding its synthesis and properties is crucial for the development of novel therapeutics.[1]
Introduction: The Significance of the Benzisoxazole-Piperidine Moiety
The 1,2-benzisoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, present in a range of pharmaceuticals with diverse biological activities, including antipsychotic, anticonvulsant, and anticancer properties.[1][2][3] When coupled with a piperidine ring at the 3-position, the resulting 3-(piperidin-4-yl)benzo[d]isoxazole framework serves as a versatile building block in drug discovery. This structural combination is found in compounds targeting various receptors and enzymes in the central nervous system and other therapeutic areas.[4][5] The piperidine moiety often provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles, while the benzisoxazole core contributes to the molecule's interaction with biological targets.[6]
Strategic Synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole
The synthesis of 3-(piperidin-4-yl)benzo[d]isoxazole can be approached through several established methodologies for benzisoxazole formation. A common and effective strategy involves the cyclization of an appropriate precursor, often an oxime derivative of a 2-hydroxyaryl ketone. Given the reactivity of the secondary amine in the piperidine ring, a protection-deprotection strategy is essential for a successful synthesis. A highly plausible and efficient route commences with readily available starting materials, proceeding through a protected piperidine intermediate.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach to 3-(piperidin-4-yl)benzo[d]isoxazole (1) points to a key intermediate, an N-protected 4-(benzo[d]isoxazol-3-yl)piperidine (2). This intermediate can be envisioned to arise from the cyclization of an oxime derived from an N-protected 4-(2-hydroxybenzoyl)piperidine (3). This precursor, in turn, can be synthesized via a Grignard reaction between an N-protected 4-piperidinecarboxaldehyde and a suitable ortho-lithiated and protected salicylaldehyde derivative, or more directly, from the reaction of an N-protected piperidine Grignard reagent with 2-hydroxybenzonitrile. A more practical forward synthesis, however, would involve the reaction of a commercially available N-protected 4-cyanopiperidine with a lithiated, protected salicylaldehyde, followed by cyclization and deprotection.
A robust and scalable synthetic pathway is detailed below, utilizing a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen, which is stable under the reaction conditions and can be readily removed under acidic conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(Piperidin-4-yl)benzo[d]isoxazole.
Detailed Synthetic Protocol
Step 1: Synthesis of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings are added to anhydrous tetrahydrofuran (THF).
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A solution of tert-butyl 4-chloropiperidine-1-carboxylate in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
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After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled to 0 °C.
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A solution of 2-fluorobenzonitrile in anhydrous THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Step 2: Synthesis of tert-butyl 4-((Z)-C-(2-fluorophenyl)-N-hydroxycarbonimidoyl)piperidine-1-carboxylate
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To a solution of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate in ethanol, hydroxylamine hydrochloride and pyridine are added.
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The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
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The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.
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The organic layer is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude oxime, which can be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate
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The crude oxime from the previous step is dissolved in tert-butanol.
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Potassium hydroxide is added, and the mixture is heated to reflux. The intramolecular nucleophilic aromatic substitution reaction leads to the formation of the benzisoxazole ring.
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After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated.
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The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography to yield the N-Boc protected product.
Step 4: Synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole
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The tert-butyl 4-(benzo[d]isoxazol-3-yl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.
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An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in 1,4-dioxane, is added.
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The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
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The solvent and excess acid are removed under reduced pressure.
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The residue is triturated with diethyl ether to precipitate the product as a salt (hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Comprehensive Characterization
Thorough characterization of the synthesized 3-(Piperidin-4-yl)benzo[d]isoxazole is imperative to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected characterization data for 3-(Piperidin-4-yl)benzo[d]isoxazole.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzisoxazole ring (multiplets in the range of δ 7.0-8.0 ppm). Protons of the piperidine ring: CH proton at C4 (multiplet), CH₂ protons adjacent to nitrogen (multiplets), and other CH₂ protons (multiplets). The NH proton of the piperidine ring will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons of the benzisoxazole ring (signals in the range of δ 110-165 ppm). Piperidine carbons: CH carbon at C4 and CH₂ carbons. |
| Mass Spec. | Expected [M+H]⁺ peak at m/z 203.1184 for the molecular formula C₁₂H₁₄N₂O.[7] |
| FT-IR (cm⁻¹) | C=N stretching of the isoxazole ring, N-H stretching of the piperidine, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |
| HPLC | A single major peak indicating high purity (typically >95%). |
| Elemental | Calculated values for C₁₂H₁₄N₂O: C, 71.26%; H, 6.98%; N, 13.85%. Experimental values should be within ±0.4% of the calculated values. |
Pharmacological Context and Future Directions
Derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole have shown promise as GlyT1 inhibitors, highlighting their potential in treating neurological and psychiatric disorders.[4] Furthermore, fluorinated analogs have been investigated for their antiproliferative activities.[3][6] The synthesis of this core structure opens avenues for the creation of compound libraries for screening against various biological targets. Future work could involve the derivatization of the piperidine nitrogen to explore structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities.
Conclusion
This technical guide has outlined a detailed and reliable pathway for the synthesis of 3-(piperidin-4-yl)benzo[d]isoxazole, a valuable scaffold in medicinal chemistry. By following the proposed synthetic and characterization protocols, researchers can confidently produce and validate this compound for further investigation in drug discovery programs. The provided rationale and workflows are intended to empower scientists with the necessary knowledge to not only replicate this synthesis but also to adapt and innovate upon it for the development of next-generation therapeutics.
References
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(8), 796-817.
- Liu, Y., Guo, L., Duan, H., Zhang, L., Jiang, N., Zhen, X., & Shen, J. (2016). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. MedChemComm, 7(5), 939-944.
- Singh, G., Kaur, H., & Singh, J. (2021). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
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